KRAS G12D Inhibitor Selectivity vs Salvianolic Acid B
Salvianolic acid F demonstrates a unique, potent cytotoxic effect against KRAS-mutant cancer cell lines that is not observed with its close structural analog, salvianolic acid B. In vitro, SalF inhibits the viability of A549 and OE-KRAS A549 NSCLC cells with IC50 values of 41.18 μM and 36.55 μM at 24 hours, decreasing to 35.17 μM and 29.33 μM at 48 hours, respectively . This activity is attributed to SalF's specific inhibition of the KRAS G12D oncogene, a mechanism not reported for salvianolic acid B or other common salvianolic acids. This specificity provides a clear, quantifiable rationale for selecting SalF over SalB in oncology research focused on KRAS-driven pathways.
| Evidence Dimension | Cytotoxicity (Cell Viability) in KRAS-mutant Lung Cancer Cells |
|---|---|
| Target Compound Data | IC50 = 36.55 μM (24h) and 29.33 μM (48h) against OE-KRAS A549 cells |
| Comparator Or Baseline | Salvianolic acid B: No reported KRAS G12D inhibitory activity or comparable cytotoxicity in this model |
| Quantified Difference | Salvianolic acid F exhibits specific cytotoxicity; salvianolic acid B is inactive or far less potent in this specific KRAS-driven context. |
| Conditions | In vitro cell viability assay; A549 and OE-KRAS A549 non-small cell lung cancer (NSCLC) cell lines; 24-72 hour treatment. |
Why This Matters
Procurement of salvianolic acid F is essential for studies investigating KRAS G12D inhibition, a therapeutically relevant target, whereas salvianolic acid B is not a suitable substitute.
